REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:7](C#N)[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)([CH3:10])[CH:5](C#N)[C:4](=[O:19])N1.S(=O)(=O)(O)O.[OH-:25].[Na+].C[OH:28]>O>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:6]([CH3:10])([CH2:7][C:2]([OH:1])=[O:28])[CH2:5][C:4]([OH:19])=[O:25] |f:2.3|
|
Name
|
D75
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O=C1NC(C(C(C1C#N)(C)C1=NC=CC=C1)C#N)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at r.t.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at 170° C. for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
(to afford pH 5-6)
|
Type
|
CUSTOM
|
Details
|
The precipitate thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield intermediate D76 (3.5 g, 66.4%) as a green dark oil
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C(CC(=O)O)(CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |